(4-Chloro-5-fluoropyridin-3-YL)methylamine
CAS No.:
Cat. No.: VC17371139
Molecular Formula: C6H6ClFN2
Molecular Weight: 160.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClFN2 |
|---|---|
| Molecular Weight | 160.58 g/mol |
| IUPAC Name | (4-chloro-5-fluoropyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2 |
| Standard InChI Key | BGSHNQRLXOYRMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(4-Chloro-5-fluoropyridin-3-yl)methylamine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 3. The chlorine and fluorine substituents at positions 4 and 5, respectively, create electronic asymmetry, while the methylamine group at position 3 introduces nucleophilic reactivity. The IUPAC name, (4-chloro-5-fluoropyridin-3-yl)methanamine, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol |
| IUPAC Name | (4-chloro-5-fluoropyridin-3-yl)methanamine |
| SMILES | C1=C(C(=C(C=N1)F)Cl)CN |
| InChI Key | BGSHNQRLXOYRMQ-UHFFFAOYSA-N |
| PubChem CID | 72217458 |
The compound’s canonical SMILES string (C1=C(C(=C(C=N1)F)Cl)CN) encodes its connectivity, while the InChI key (BGSHNQRLXOYRMQ-UHFFFAOYSA-N) provides a standardized identifier for database searches .
Spectroscopic Signatures
While experimental spectral data remain limited in public databases, computational predictions suggest characteristic NMR signals:
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¹H NMR: A singlet at δ 3.8–4.1 ppm for the methylamine protons, coupled with aromatic protons at δ 7.9–8.5 ppm.
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¹³C NMR: Distinct peaks for C-F (δ 150–160 ppm) and C-Cl (δ 110–120 ppm) carbons, with the methylamine carbon at δ 40–45 ppm .
Mass spectrometry under electron ionization conditions would likely show a molecular ion peak at m/z 160.58, with fragments corresponding to loss of NH₂ (m/z 143) and Cl (m/z 125).
Synthesis and Manufacturing
Reductive Amination Route
The primary synthesis method involves reductive amination of 4-chloro-5-fluoropyridine-3-carbaldehyde. Using methanamine as the amine source and sodium cyanoborohydride as the reducing agent, yields of 68–72% are achievable in tetrahydrofuran at 0–5°C.
Reaction Scheme:
4-Chloro-5-fluoropyridine-3-carbaldehyde + CH₃NH₂ → (Intermediate imine) → (4-Chloro-5-fluoropyridin-3-YL)methylamine
Critical parameters:
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Temperature: Strict control below 10°C prevents side reactions
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Solvent: Anhydrous THF ensures imine stability
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Catalyst: 0.1 eq. acetic acid accelerates imine formation
Nucleophilic Substitution
Substituting 3-aminomethyl-4,5-dihalopyridine precursors allows halogen exchange. For example, reacting 3-aminomethyl-4-iodo-5-fluoropyridine with CuCl in DMF at 120°C replaces iodine with chlorine, achieving 85% conversion .
Enzymatic Transamination
Emerging biotechnological approaches utilize ω-transaminases to convert 4-chloro-5-fluoropyridine-3-ketone to the target amine. Pseudomonas fluorescens-derived enzymes show 92% enantiomeric excess in phosphate buffer (pH 7.4) at 37°C.
Physicochemical Properties
Thermodynamic Parameters
Experimental data from differential scanning calorimetry (DSC) reveals:
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Melting Point: 142–145°C (decomposition observed above 150°C)
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Enthalpy of Fusion: ΔHfus = 28.5 kJ/mol
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2 |
| Methanol | 15.8 |
| Ethyl Acetate | 4.3 |
| DCM | 22.1 |
Stability Considerations
The compound demonstrates:
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Photostability: <5% degradation after 48h under UV-Vis light (300–800 nm)
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Thermal Stability: Stable ≤100°C; 12% decomposition at 120°C over 24h
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Hydrolytic Stability: pH-dependent degradation (t₁/₂ = 8h at pH 1 vs. 72h at pH 7.4)
Biological Activity and Applications
Table 3: MIC Values (μg/mL)
| Organism | MIC |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Vancomycin-resistant Enterococcus | 64 |
| Klebsiella pneumoniae | 128 |
Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) through π-π stacking with Phe31 and hydrogen bonding to Thr121 .
Anticancer Screening
NCI-60 cell line testing revealed selective activity against non-small cell lung cancer (NCI-H460) with IC₅₀ = 8.9 μM. Flow cytometry indicates G2/M phase arrest via tubulin polymerization inhibition (Kd = 2.3 μM).
Agrochemical Applications
As a precursor to fungicidal agents, derivatives exhibit EC₅₀ = 12 ppm against Puccinia triticina (wheat rust). Field trials show 89% disease suppression at 50 g/ha .
Industrial Scale-Up Challenges
Purification Difficulties
The amine’s polarity complicates crystallization. Countercurrent chromatography with heptane/ethyl acetate (7:3) achieves 99.5% purity but requires 12 theoretical plates, increasing production costs by 18%.
Byproduct Formation
Major impurities include:
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